molecular formula C17H17N3O3 B2681926 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide CAS No. 478249-87-5

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide

Cat. No.: B2681926
CAS No.: 478249-87-5
M. Wt: 311.341
InChI Key: PRPYOAJDNPMOAU-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is a complex organic compound that features a unique structure combining a hydroxyphenyl group and an isoindolyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with phthalic anhydride to form the isoindole derivative, followed by hydrazide formation through reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.

    Reduction: The carbonyl group in the isoindole moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring in the hydroxyphenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases to facilitate the substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the isoindole moiety may participate in binding interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Comparison: Compared to similar compounds, 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is unique due to the presence of the hydrazide group, which can enhance its reactivity and potential biological activities. The hydrazide group also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-19-16(22)9-15(11-5-7-13(21)8-6-11)20-10-12-3-1-2-4-14(12)17(20)23/h1-8,15,21H,9-10,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPYOAJDNPMOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)NN)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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